1-(Benzofuran-5-yl)propan-2-amine hydrochloride

Catalog No.
S727243
CAS No.
286834-80-8
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzofuran-5-yl)propan-2-amine hydrochloride

CAS Number

286834-80-8

Product Name

1-(Benzofuran-5-yl)propan-2-amine hydrochloride

IUPAC Name

1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H

InChI Key

NFQIXCQPRSHUTF-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl

Synonyms

5-(2-Aminopropyl)Benzofuran

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl

The exact mass of the compound 5-(2-Aminopropyl)benzofuran Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Benzofuran-5-yl)propan-2-amine hydrochloride (CAS: 286834-80-8), commonly known as 5-APB HCl, is a benzofuran-derived phenethylamine utilized primarily as a high-purity analytical reference standard and neuropharmacological probe. Structurally analogous to MDA but featuring a benzofuran ring in place of the methylenedioxy moiety, 5-APB acts as a potent, non-selective monoamine transporter (DAT, NET, SERT) releaser and a high-affinity agonist at 5-HT2 receptors[1]. Procured predominantly in its hydrochloride salt form to ensure long-term oxidative stability and standardized aqueous solubility, this compound is essential for forensic toxicology, monoamine signaling research, and comparative receptor binding assays where precise isomer differentiation is required.

Substituting 5-APB with its positional isomer 6-APB, or utilizing a freebase form instead of the hydrochloride salt, compromises both analytical resolution and assay reproducibility. While 5-APB and 6-APB share identical molecular weights and overlapping mass spectrometry fragmentation patterns, they exhibit distinct binding affinities at the 5-HT2B receptor, making them non-interchangeable in precise neurochemical profiling [1]. Furthermore, utilizing the freebase form introduces significant risks of oxidative degradation and poor aqueous solubility, whereas the defined hydrochloride salt ensures immediate, quantifiable dissolution in physiological buffers (e.g., PBS) and organic solvents, which is a mandatory requirement for high-throughput in vitro screening and forensic calibration .

Differential 5-HT2B Receptor Affinity vs. 6-APB Isomer

In competitive binding assays, 5-APB demonstrates a high affinity for the 5-HT2B receptor with a Ki of 14 nM, whereas its positional isomer 6-APB exhibits an even higher affinity with a Ki of 3.7 nM [1]. This nearly four-fold difference in binding affinity is critical for researchers conducting structure-activity relationship (SAR) studies or functional assays requiring specific activation thresholds.

Evidence Dimension5-HT2B Receptor Binding Affinity (Ki)
Target Compound Data5-APB: Ki = 14 nM
Comparator Or Baseline6-APB: Ki = 3.7 nM
Quantified Difference3.78-fold lower affinity for 5-APB compared to 6-APB
ConditionsIn vitro radioligand binding assay

Enables precise selection of the appropriate benzofuran isomer for targeted 5-HT2B receptor activation and forensic differentiation.

Enhanced Monoamine Transporter Release Potency vs. MDMA

5-APB functions as a highly efficacious, non-selective substrate-type releaser at the serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT). Comparative in vitro studies using rat brain synaptosomes indicate that benzofuran derivatives like 5-APB induce monoamine release with approximately 3-fold greater potency than the classical entactogen MDMA [1]. This enhanced potency makes 5-APB a superior positive control or baseline probe when evaluating high-efficacy transporter substrates.

Evidence DimensionMonoamine Transporter (DAT/NET/SERT) Release Potency
Target Compound Data5-APB: High-potency non-selective releaser
Comparator Or BaselineMDMA: ~3-fold lower releasing potency
Quantified Difference~3-fold greater potency for 5-APB
ConditionsIn vitro release assays in rat brain synaptosomes

Provides a more potent baseline standard than MDMA for calibrating monoamine efflux assays and evaluating novel transporter substrates.

Standardized Aqueous Solubility of the Hydrochloride Salt

The procurement of 5-APB as a hydrochloride salt resolves the hydrophobicity and stability issues inherent to benzofuran freebases. The HCl salt achieves a stable solubility of 10 mg/mL in PBS (pH 7.2) and 30 mg/mL in polar organic solvents such as DMSO, DMF, and Ethanol . This defined solubility profile is essential for the reproducible preparation of stock solutions in high-throughput microplate assays and liquid chromatography-mass spectrometry (LC-MS) calibrations.

Evidence DimensionAqueous and Organic Solubility
Target Compound Data5-APB HCl: 10 mg/mL in PBS; 30 mg/mL in DMSO/EtOH
Comparator Or BaselineFreebase forms: Poor aqueous solubility, prone to oxidation
Quantified DifferenceGuaranteed 10 mg/mL physiological buffer solubility
ConditionsStandard laboratory conditions (PBS pH 7.2, DMSO, Ethanol)

Eliminates assay variability caused by incomplete dissolution, ensuring reliable dosing in cell-based assays and accurate forensic quantitation.

Forensic Toxicology and LC-MS/MS Calibration

Utilizing the stable HCl salt to generate reliable calibration curves and differentiate 5-APB from its isomer 6-APB in biological matrices, leveraging their distinct chromatographic retention and receptor binding profiles [1].

In Vitro Monoamine Transporter Assays

Serving as a high-potency, non-selective releaser control in synaptosome or HEK293 cell assays evaluating DAT, NET, and SERT efflux, outperforming MDMA in baseline potency [2].

5-HT2B Receptor Agonism and Cardiotoxicity Modeling

Employing 5-APB's specific nanomolar affinity (Ki = 14 nM) to model 5-HT2B-mediated pathways, providing a precise benchmark for evaluating the off-target cardiotoxic potential of novel psychoactive substances [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

UNII

6U6P4JU5L2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

5-(2-aminopropyl)benzofuran hydrochloride

Dates

Last modified: 08-15-2023
1.Stanczuk, A.,Morris, N.,Gardner, E.A., et al. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Test.Anal. 5(4), 270-276 (2013).

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